molecular formula C18H15N3O2S B2878463 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide CAS No. 2415563-75-4

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide

Katalognummer B2878463
CAS-Nummer: 2415563-75-4
Molekulargewicht: 337.4
InChI-Schlüssel: LLYYCTRBCFQIRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide, also known as MBX-8025, is a novel compound that has been extensively studied in recent years. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), which is a member of the nuclear receptor superfamily. PPARδ plays a crucial role in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Therefore, MBX-8025 has the potential to be a therapeutic agent for various metabolic disorders, including dyslipidemia, insulin resistance, and type 2 diabetes.

Wirkmechanismus

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide activates PPARδ, which regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide increases fatty acid oxidation and reduces the production of triglycerides and LDL cholesterol. It also improves insulin sensitivity and reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects in animal and human studies. It increases the expression of genes involved in fatty acid oxidation, reduces the expression of genes involved in lipogenesis, and improves insulin sensitivity. It also reduces the production of triglycerides and LDL cholesterol and increases the production of HDL cholesterol. In addition, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide reduces inflammation by inhibiting the expression of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has several advantages for lab experiments. It is a selective PPARδ agonist, which allows for the investigation of the specific effects of PPARδ activation. It has also been well-characterized in terms of its chemical properties and pharmacokinetics. However, there are also limitations to using N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide in lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. In addition, its effects may vary depending on the specific experimental conditions and animal models used.

Zukünftige Richtungen

There are several future directions for research on N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide. One area of interest is the potential use of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide as a therapeutic agent for metabolic disorders such as dyslipidemia, insulin resistance, and type 2 diabetes. Further clinical trials are needed to investigate its safety and efficacy in humans. Another area of interest is the investigation of the molecular mechanisms underlying the effects of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide on lipid metabolism, glucose homeostasis, and inflammation. This could lead to the development of new therapeutic targets for metabolic disorders. Finally, there is also potential for the development of new PPARδ agonists based on the structure of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide, which could have improved efficacy and safety profiles.

Synthesemethoden

The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide involves several steps, including the preparation of the key intermediate, 5-(2-methylpyrazol-3-yl)furan-2-carboxylic acid, and the coupling of this intermediate with 1-benzothiophene-2-carboxylic acid. The final product is obtained after several purification steps, including column chromatography and recrystallization. The synthesis of N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has been described in detail in several research articles.

Wissenschaftliche Forschungsanwendungen

N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has been extensively studied in vitro and in vivo to investigate its potential therapeutic effects. In animal models of dyslipidemia and insulin resistance, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has been shown to improve lipid and glucose metabolism and reduce inflammation. In human clinical trials, N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide has been well-tolerated and has shown promising results in improving lipid profiles.

Eigenschaften

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c1-21-14(8-9-20-21)15-7-6-13(23-15)11-19-18(22)17-10-12-4-2-3-5-16(12)24-17/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYYCTRBCFQIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-benzothiophene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.